2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

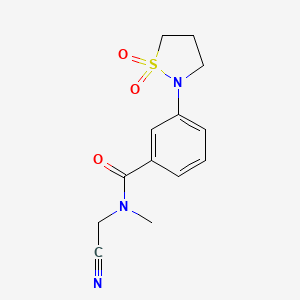

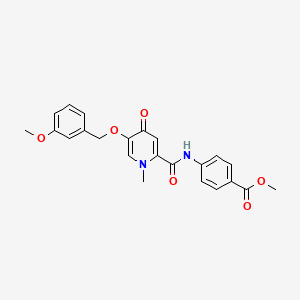

“2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid” is a chemical compound with the CAS Number: 941266-27-9. It has a molecular weight of 217.27 .

Synthesis Analysis

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) has been achieved through the heterogeneous catalytic condensation of aniline with acetone. Efficient materials such as Zn 2+ -, Sn 2+ -, and Cu 2+ -exchanged tungstophosphoric acid (TPA) supported on γ-Al 2 O 3 were synthesized by a microwave-assisted hydrothermal method .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H15NO2 .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound involves the condensation of aniline with acetone. The reaction conditions were optimized, and a plausible reaction mechanistic pathway was derived from FT-IR and GC–MS data .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 217.26 and a molecular formula of C13H15NO2 .Aplicaciones Científicas De Investigación

Pharmacological Importance

TMQ has significant pharmacological importance . Dihydroquinolines and its derivatives found in a wide variety of natural products display an extensive array of antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties . These compounds also have great practical importance as lipid peroxidation inhibitors, and progesterone agonists and antagonists .

Industrial Antioxidant

TMQ is considered as a very important and effective industrial antioxidant in rubber technologies . It is used in preserving animal nutriments and vegetable oils .

Synthesis of TMQ

The scalable synthesis of TMQ is always being cumbersome due to harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts . Heterogeneous catalytic condensation of aniline with acetone was employed here to synthesize TMQ .

Eco-friendly Derivatives

This study aimed to design eco-friendly derivatives of TMQ with increased antioxidant activity to use as tire antioxidants . Initially, seventy highly efficient derivatives of TMQ were designed by hydroxylation modifications at multiple sites .

Toxicity Evaluation

The toxicity risk of these twenty TMQ derivatives was assessed using various toxicokinetic methods . Finally, six TMQ derivatives with significantly lower toxicity risk compared to that of TMQ were evaluated for potential developmental toxicity .

Tire Antioxidants

Antioxidants are indispensable functional additives used in rubber tires to delay aging and extend their service life . Six common types of tire antioxidants include amines, polyphenols, vitamin E, sulfurous, phosphite, and other compounds of essential vitamins .

Propiedades

IUPAC Name |

2,2,4-trimethyl-1H-quinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-8-7-13(2,3)14-11-9(8)5-4-6-10(11)12(15)16/h4-7,14H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJWPMCWXLNOMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=CC=C2C(=O)O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2534616.png)

![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2534619.png)

![6-(4-Bromophenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2534623.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2534625.png)

![Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2534630.png)

![methyl (2E)-3-(dimethylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2534632.png)